

Quantitative Comparison of FTO Inhibitor Performance

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Compound of Interest

Compound Name: *FPIP*

Cat. No.: *B12379026*

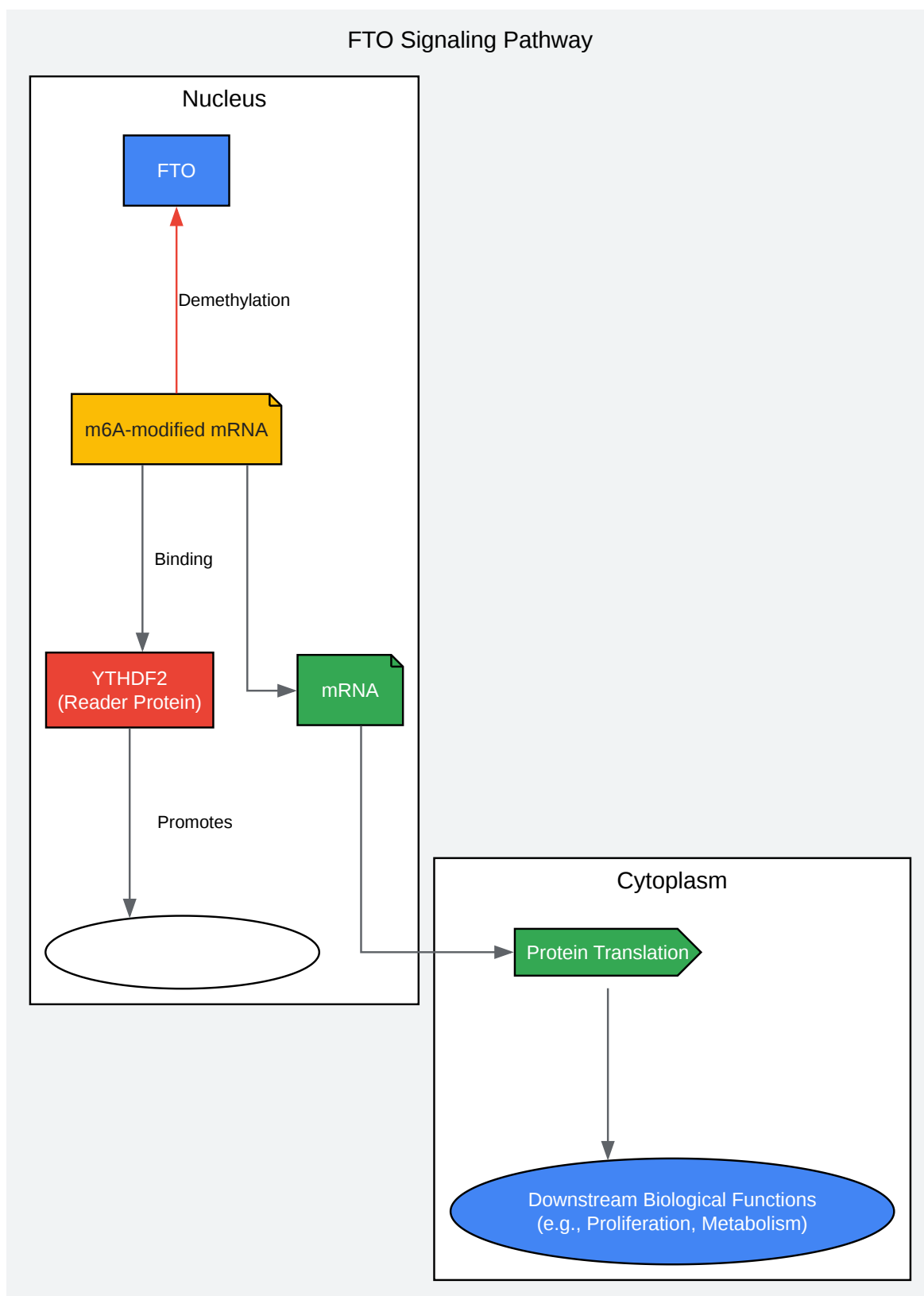
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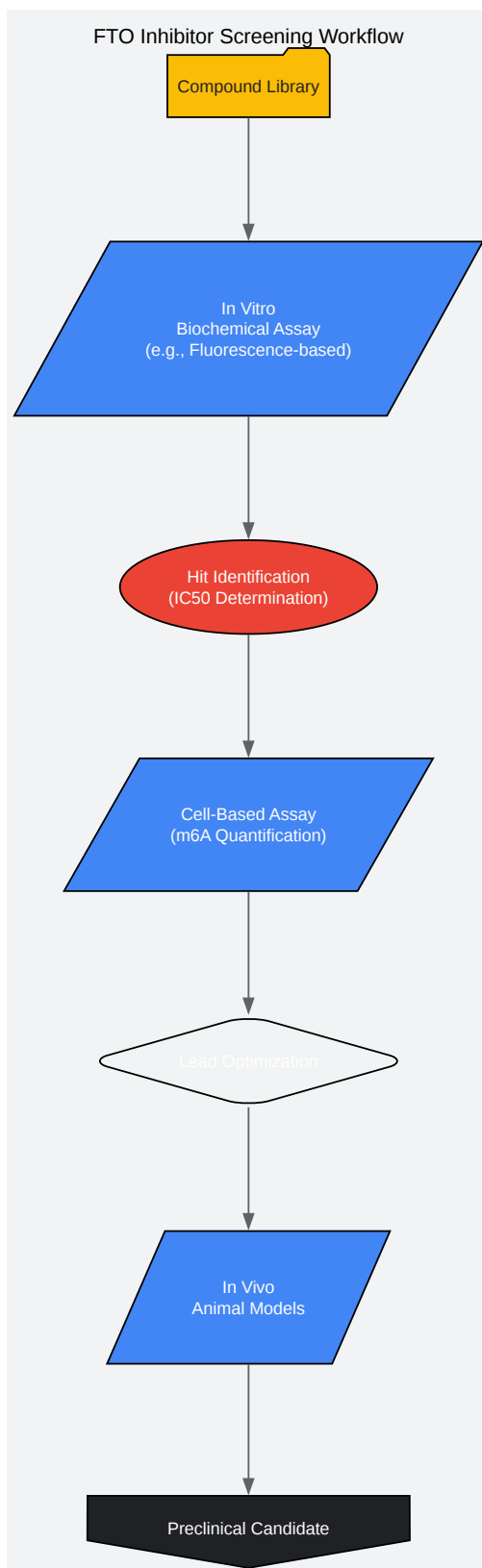
The following table summarizes the in vitro inhibitory potency (IC₅₀) and cellular activity of several widely studied FTO inhibitors. IC₅₀ is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half.^[3]

Inhibitor	IC50 (μM)	Cell Line	Cellular Effect	Reference
Rhein	3.2	Pancreatic Cancer Cells	Suppresses growth and proliferation	[4]
Meclofenamic Acid (MA)	~7.0	-	Competitive inhibitor	[1]
FB23	-	SAMP8 mice	Ameliorated HFD-induced metabolic disturbances and cognitive decline	[5]
CS1	<0.5	MONOMAC 6 (AML)	High efficacy in inhibiting AML cell viability	[6]
CS2	<0.5	MONOMAC 6 (AML)	High efficacy in inhibiting AML cell viability	[6]
FTO-43 N	-	AGS, SNU-16, KATOIII (Gastric Cancer)	Impairs proliferation of gastric cancer cells	[7]
18097	0.64	HeLa, MDA-MB-231	Increases mRNA m6A methylation, inhibits cell cycle and migration	[8]
Compound 2	1.46	Mouse midbrain dopaminergic neurons	Promoted cellular survival	[6][9]
N-CDPCB	5.0	-	Induces increased cellular m6A levels on mRNA	[4]

Signaling Pathways and Experimental Workflows

Understanding the biological context and experimental procedures is critical for interpreting inhibitor data. The following diagrams illustrate the FTO signaling pathway and a general workflow for screening and validating FTO inhibitors.





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